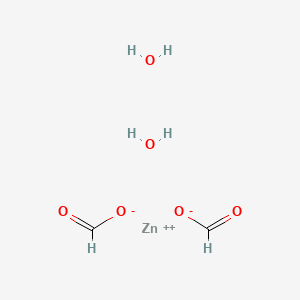

zinc;diformate;dihydrate

Description

BenchChem offers high-quality zinc;diformate;dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about zinc;diformate;dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

zinc;diformate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.2H2O.Zn/c2*2-1-3;;;/h2*1H,(H,2,3);2*1H2;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWXULAAWUPOJS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].O.O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10722241 | |

| Record name | Zinc formate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5970-62-7 | |

| Record name | Zinc formate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multi-Step Thermal Dissociation of Zinc Diformate Dihydrate: A Mechanistic Exploration

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive technical overview of the thermal decomposition mechanism of zinc diformate dihydrate, Zn(HCOO)₂·2H₂O. This compound serves as a critical precursor in the synthesis of zinc oxide (ZnO) nanoparticles and other functional materials, making a thorough understanding of its thermal behavior paramount for process optimization and material design. This document moves beyond a simple procedural outline to delve into the causal relationships that govern its multi-stage decomposition, underpinned by robust experimental evidence and established analytical protocols.

Introduction: The Significance of Zinc Diformate Dihydrate as a Precursor

Zinc diformate dihydrate is a metal-organic compound that has garnered significant interest as a precursor for the low-temperature synthesis of high-purity zinc oxide. The controlled thermal decomposition of this material offers a pathway to produce ZnO with desirable morphologies and properties for applications in catalysis, electronics, and pharmaceutical formulations. The mechanism of this decomposition, however, is a multi-step process involving dehydration and subsequent breakdown of the anhydrous salt. A precise understanding of each stage, including decomposition temperatures, intermediate products, and gaseous byproducts, is essential for controlling the characteristics of the final ZnO product.

The Two-Stage Decomposition Pathway

The thermal decomposition of zinc diformate dihydrate is characterized by two primary, well-separated stages, which can be effectively monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[1]

Stage I: Dehydration - The Liberation of Water of Hydration

The initial stage of decomposition involves the endothermic removal of the two molecules of water of hydration. This process typically occurs at relatively low temperatures.

Reaction Equation: Zn(HCOO)₂·2H₂O(s) → Zn(HCOO)₂(s) + 2H₂O(g)

This dehydration step is critical as the presence of water vapor can influence the subsequent decomposition kinetics and the crystallinity of the resulting anhydrous zinc diformate.[1]

Stage II: Decomposition of Anhydrous Zinc Diformate

Following complete dehydration, the anhydrous zinc diformate remains stable until a higher temperature threshold is reached. Its decomposition is a more complex process involving the breakdown of the formate ligands and the formation of the final solid product, zinc oxide.

Overall Reaction Equation: Zn(HCOO)₂(s) → ZnO(s) + H₂O(g) + CO(g) + CO₂(g)

The gaseous products of this stage are a mixture of water vapor, carbon monoxide, and carbon dioxide, indicating a complex redox process.[1] The final solid residue is zinc oxide, a technologically important material.[2]

Quantitative Thermal Analysis Data

The precise temperatures of decomposition and the associated mass losses are critical parameters for process control. These are typically determined by TGA and DSC, and the values can vary slightly depending on experimental conditions such as heating rate and atmosphere.

| Stage | Process | Typical Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | DSC Signal |

| I | Dehydration | 100 - 180 | 18.81 | ~18.8 | Endothermic |

| II | Anhydrous Decomposition | 250 - 350 | 37.08 (from anhydrous) | ~37.1 | Endothermic |

Note: The temperature ranges are approximate and can be influenced by the experimental parameters.

Proposed Mechanistic Steps of Anhydrous Decomposition

While the overall reaction for the decomposition of anhydrous zinc diformate is established, the elementary steps that lead to the observed gaseous products are more nuanced. Drawing parallels with the decomposition of other metal formates, a plausible mechanism involves the following steps:

-

Initial breakdown: The formate ion decomposes to yield carbon monoxide and a hydroxide intermediate. HCOO⁻ → OH⁻ + CO(g)

-

Formation of zinc hydroxide: The hydroxide ion reacts with the zinc cation. Zn²⁺ + 2OH⁻ → Zn(OH)₂(s)

-

Decomposition of zinc hydroxide: The zinc hydroxide intermediate is unstable at these temperatures and decomposes to zinc oxide and water. Zn(OH)₂(s) → ZnO(s) + H₂O(g)

-

Disproportionation of Carbon Monoxide (Boudouard reaction): A portion of the carbon monoxide produced may undergo disproportionation, catalyzed by the newly formed ZnO, to produce carbon dioxide and elemental carbon. 2CO(g) ⇌ CO₂(g) + C(s)

The presence of both CO and CO₂ in the evolved gas analysis supports this multi-step mechanism.

Experimental Protocols for Mechanistic Investigation

To validate the proposed mechanism and gather quantitative data, a combination of analytical techniques is employed.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This is the cornerstone technique for studying the thermal decomposition of zinc diformate dihydrate.

Objective: To simultaneously measure mass loss as a function of temperature and identify the evolved gaseous products.

Methodology:

-

Accurately weigh 5-10 mg of zinc diformate dihydrate into an alumina or platinum TGA crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample from room temperature to 500°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., inert nitrogen or argon at a flow rate of 50 mL/min).

-

The outlet of the TGA furnace is connected to the inlet of a mass spectrometer via a heated transfer line.

-

Continuously monitor the mass loss of the sample (TGA curve) and the ion currents for specific mass-to-charge ratios (m/z) corresponding to the expected gaseous products (e.g., m/z 18 for H₂O, m/z 28 for CO, m/z 44 for CO₂).

Data Interpretation: The TGA curve will show two distinct mass loss steps corresponding to dehydration and anhydrous decomposition. The MS data will confirm the evolution of water in the first step and a mixture of H₂O, CO, and CO₂ in the second step, allowing for the correlation of gas evolution with specific decomposition events.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the decomposition processes and identify them as endothermic or exothermic.

Methodology:

-

Accurately weigh 2-5 mg of zinc diformate dihydrate into an aluminum DSC pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from room temperature to 400°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere.

-

Record the differential heat flow between the sample and the reference.

Data Interpretation: The DSC thermogram will show endothermic peaks corresponding to the energy absorbed during the dehydration and the decomposition of the anhydrous formate.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystallographic phases of the solid material at different stages of decomposition.

Methodology:

-

Obtain PXRD patterns of the initial zinc diformate dihydrate.

-

Heat separate samples of the material to temperatures just after the first and second mass loss steps observed in TGA (e.g., 200°C and 400°C) and hold for a short period to ensure complete transformation.

-

Cool the samples to room temperature and obtain their PXRD patterns.

Data Interpretation: The PXRD patterns will confirm the initial crystal structure, the formation of an anhydrous phase, and the final formation of crystalline zinc oxide (typically the wurtzite structure).

Visualizing the Decomposition Process

Experimental Workflow

Caption: Experimental workflow for investigating the thermal decomposition of zinc diformate dihydrate.

Decomposition Pathway

Caption: The two-stage thermal decomposition pathway of zinc diformate dihydrate.

Conclusion: From Precursor to Product - A Controlled Transformation

The thermal decomposition of zinc diformate dihydrate is a well-defined, two-step process that can be reliably characterized by a suite of thermal and structural analysis techniques. The initial dehydration to form anhydrous zinc diformate is followed by a more complex decomposition to yield zinc oxide and a mixture of gaseous products. A thorough understanding of these transformation pathways, reaction kinetics, and the influence of experimental parameters is crucial for researchers and drug development professionals aiming to leverage this precursor for the synthesis of high-quality ZnO materials. The methodologies and mechanistic insights provided in this guide serve as a robust framework for achieving precise control over this important material transformation.

References

-

Liu, Y., et al. (2008). Thermodynamic properties and thermal stability of the synthetic zinc formate dihydrate. Journal of Thermal Analysis and Calorimetry, 91(3), 863-867. [Link]

-

Gelest, Inc. (2016). ZINC FORMATE, dihydrate Safety Data Sheet. [Link]

Sources

An In-depth Technical Guide to the Solubility of Zinc Diformate Dihydrate in Various Solvents

This guide provides a comprehensive technical overview of the solubility of zinc diformate dihydrate, a compound of interest for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding the solubility of this compound is critical for its application in various fields, including as a catalyst, a pharmaceutical intermediate, and in the manufacturing of advanced materials.[1] This document delves into the quantitative and qualitative solubility of zinc diformate dihydrate in aqueous and organic media, provides a detailed experimental protocol for solubility determination, and explores the underlying scientific principles governing its dissolution.

Introduction to Zinc Diformate Dihydrate

Zinc diformate dihydrate, with the chemical formula Zn(HCOO)₂·2H₂O, is a white crystalline solid.[2][3] It is a coordination complex consisting of a central zinc cation (Zn²⁺) bonded to two formate anions (HCOO⁻) and two water molecules of hydration. The presence of these water molecules plays a significant role in the crystal structure and, consequently, its solubility characteristics. The compound is known to be biodegradable and has a considerable effect on many biological functions.[3]

The utility of zinc diformate dihydrate in various applications is often contingent on its solubility in specific solvent systems. For instance, in catalytic processes, the solvent choice can influence reaction kinetics and product selectivity. In pharmaceutical formulations, solubility is a key determinant of bioavailability and delivery mechanisms. Therefore, a thorough understanding of its solubility profile is paramount for optimizing its use.

Solubility Profile of Zinc Diformate Dihydrate

The solubility of a solute is a thermodynamic equilibrium, representing the maximum concentration of the substance that can dissolve in a solvent at a given temperature and pressure. This section details the solubility of zinc diformate dihydrate in water and various organic solvents.

Zinc diformate dihydrate is soluble in water.[2][4][5] The dissolution in water is an exothermic process, with a heat of solution of -25.7 cal/g at 25°C.[6] The solubility of zinc diformate dihydrate in water increases significantly with temperature, a characteristic typical of many salts where the dissolution process is endothermic overall when considering the lattice and hydration enthalpies.

Table 1: Quantitative Solubility of Zinc Diformate Dihydrate in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g H₂O) | Molar Solubility (mol/kg H₂O) |

| 0 | 3.7 | 0.24 |

| 10 | 4.3 | 0.27 |

| 20 | 5.2 | 0.34 |

| 30 | 6.1 | 0.39 |

| 40 | 7.4 | 0.48 |

| 50 | 9.2 | 0.59 |

| 60 | 11.8 | 0.759 |

| 70 | 15.5 | 0.997 |

| 80 | 21.2 | 1.36 |

| 90 | 28.8 | 1.85 |

| 100 | 38.0 | 2.45 |

| Data sourced from the IUPAC-NIST Solubilities Database.[7] |

The solid phase in equilibrium with the saturated aqueous solution is zinc diformate dihydrate (Zn(HCOO)₂·2H₂O).[7]

The solubility of zinc diformate dihydrate in organic solvents is less well-quantified in the literature compared to its aqueous solubility. The principle of "like dissolves like" provides a foundational framework for predicting solubility. Zinc diformate dihydrate, being an ionic salt, is expected to have limited solubility in nonpolar solvents and greater solubility in polar solvents, particularly those capable of coordinating with the zinc ion or forming hydrogen bonds.

One source suggests that zinc formate is "miscible with ether, acetone, ethyl acetate, methanol, ethanol" and "partially soluble in benzene, toluene, xylenes".[8] However, the term "miscible" for a crystalline solid is unconventional and likely indicates a significant degree of solubility rather than true miscibility in all proportions. In contrast, other sources state that it is "practically insoluble in alcohol".[4] This discrepancy highlights the need for empirical determination of solubility in specific organic solvents for any given application.

Given the limited direct data for zinc diformate dihydrate, we can look at a structurally similar compound, zinc acetate (Zn(CH₃COO)₂), to infer potential solubility trends. Zinc acetate also exhibits greater solubility in polar solvents.

Table 2: Qualitative and Comparative Solubility of Zinc Diformate Dihydrate in Common Organic Solvents

| Solvent Class | Solvent Example | Expected Solubility of Zinc Diformate Dihydrate | Rationale and Comparative Insights from Zinc Acetate |

| Alcohols | Methanol, Ethanol | Low to Moderate | The conflicting reports of "miscible" and "practically insoluble" suggest that solubility is likely low but may be enhanced by factors such as temperature and the presence of small amounts of water. Zinc acetate shows moderate solubility in methanol and ethanol. |

| Ketones | Acetone | Moderate | The claim of "miscibility" suggests significant solubility. Acetone's polarity should allow for some dissolution. |

| Esters | Ethyl Acetate | Moderate | Similar to acetone, the claim of "miscibility" points towards notable solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | The "miscible" claim for ether is surprising given its lower polarity. THF, being more polar, might be a better solvent. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These highly polar and coordinating solvents are expected to be effective at solvating the zinc ion, leading to higher solubility. Under certain conditions, DMF can decompose to formate, which could influence the observed solubility. |

| Aromatic Hydrocarbons | Benzene, Toluene | Low | The "partially soluble" description aligns with the expectation of low solubility for an ionic salt in nonpolar solvents. |

It is imperative for researchers to experimentally verify the solubility of zinc diformate dihydrate in their specific organic solvent system of interest, as subtle differences in solvent properties and experimental conditions can significantly impact the outcome.

Experimental Determination of Solubility

To address the lack of quantitative data in many organic solvents, this section provides a robust, field-proven protocol for determining the equilibrium solubility of zinc diformate dihydrate. This protocol is based on the widely accepted isothermal shake-flask method.

The isothermal shake-flask method involves creating a saturated solution of the solute in the solvent of interest by allowing the system to reach equilibrium at a constant temperature. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique.

-

Zinc Diformate Dihydrate (analytical grade)

-

Solvents of interest (high purity)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled centrifuge

-

Syringe filters (chemically compatible, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for zinc analysis, or High-Performance Liquid Chromatography (HPLC) for formate analysis)

-

Preparation of a Supersaturated Solution: Add an excess amount of zinc diformate dihydrate to a known volume or mass of the solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the sealed container in the temperature-controlled shaker or water bath set to the desired experimental temperature. Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the container to rest in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle. For finer particles or viscous solvents, centrifugation in a temperature-controlled centrifuge is recommended to ensure complete separation of the solid and liquid phases.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) pipette or syringe. Immediately filter the sample through a syringe filter that has been pre-conditioned with the saturated solution to prevent adsorption of the solute onto the filter membrane.

-

Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the chosen analytical method. Analyze the concentration of zinc or formate in the diluted sample using a validated analytical technique such as AAS, ICP-OES, or HPLC. A calibration curve prepared with standards of known concentrations is essential for accurate quantification.

-

Calculation of Solubility: Calculate the solubility from the determined concentration, taking into account the dilution factor. Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100 g), grams per liter (g/L), or moles per liter (mol/L).

To ensure the trustworthiness of the obtained solubility data, the following checks should be incorporated:

-

Solid Phase Analysis: After the experiment, the remaining solid should be recovered, dried, and analyzed (e.g., by X-ray diffraction or thermal analysis) to confirm that no phase transformation (e.g., dehydration or solvate formation) has occurred during the equilibration process.

-

Mass Balance: A mass balance calculation can be performed by weighing the initial amounts of solute and solvent and the final amount of undissolved solid to provide an independent check on the solubility value.

-

Reproducibility: The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ZINC FORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Zinc formate | C2H2ZnO4 | CID 11195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Zinc formate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Vibrational Spectroscopy of Zinc Diformate Dihydrate

Foreword: Unveiling Molecular Choreography in a Crystalline Solid

To the researcher, scientist, and drug development professional, the crystalline solid is not a static entity but a dynamic system of atoms in constant motion. Vibrational spectroscopy offers a powerful lens through which we can observe this molecular choreography. Zinc diformate dihydrate, Zn(HCOO)₂·2H₂O, serves as an exemplary model system. Its well-defined structure, featuring distinct metal coordination environments and integral water molecules, presents a rich and instructive vibrational landscape. This guide moves beyond a mere recitation of spectral data. It aims to provide a foundational understanding of why the spectra appear as they do, empowering you to interpret the vibrational signatures of this and related metal-organic systems with confidence. We will explore the causality behind experimental choices, the logic of spectral interpretation, and the self-validating nature of a well-designed spectroscopic investigation.

The Structural Foundation: A Tale of Two Zinc Centers

A meaningful interpretation of vibrational spectra is impossible without a precise understanding of the underlying crystal structure. Zinc diformate dihydrate crystallizes in the monoclinic system and, critically, features two crystallographically distinct zinc(II) ion environments within its asymmetric unit.[1][2] This structural duality is the primary reason for the complexity observed in its vibrational spectra.

-

The Hydrated Zinc Site (Zn1): One zinc ion is coordinated to four water molecules arranged in a plane, and to two oxygen atoms from two different bridging formate ligands. This creates a distorted octahedral geometry where the water molecules play a direct role in the primary coordination sphere.

-

The Anhydrous Zinc Site (Zn2): The second zinc ion is coordinated to six oxygen atoms, all belonging to six different bridging formate ligands, also forming a distorted octahedron.[1][2]

This structure, with its network of bridging formates and distinct pockets of hydration, establishes a complex web of interactions, including covalent bonds within the formate ions, coordinative bonds between zinc and oxygen, and crucial hydrogen bonds involving the water molecules. Each of these interactions has a unique vibrational signature.

Caption: Coordination environments in zinc diformate dihydrate.

The Formate Ligand: A Sensitive Vibrational Reporter

The formate ion (HCOO⁻) is the simplest carboxylate, yet its vibrational modes are highly sensitive to its coordination environment. Understanding these modes is key to deciphering the spectra of metal formates. The coordination of the carboxylate group to a metal ion alters the electron distribution in the C-O bonds, causing predictable shifts in their stretching frequencies.

The two most informative vibrations are the asymmetric (ν_as(COO)) and symmetric (ν_s(COO)) stretching modes. The frequency separation between these two bands, Δν = ν_as(COO) - ν_s(COO), serves as a powerful diagnostic tool for determining the formate binding mode.[3][4]

-

Ionic (Uncoordinated): Small Δν.

-

Monodentate: Large Δν, as one C-O bond gains more double-bond character.

-

Bidentate Chelating: Very small Δν.

-

Bidentate Bridging: Intermediate Δν, similar to or slightly larger than the ionic value.

In zinc diformate dihydrate, the formate ligands act in a bidentate bridging capacity, connecting the two types of zinc centers. This is reflected in the observed frequencies for ν_as(COO) and ν_s(COO).

Caption: Correlation of formate binding mode and vibrational frequency separation.

Infrared (IR) and Raman Spectroscopy: A Complementary View

Both IR and Raman spectroscopy probe the vibrational energy levels of a molecule. However, they operate on different principles and are governed by different selection rules, providing complementary information.

-

Infrared (IR) Spectroscopy: Measures the absorption of infrared radiation that excites molecular vibrations. A vibration must cause a change in the molecule's net dipole moment to be IR-active.[5]

-

Raman Spectroscopy: Measures the inelastic scattering of monochromatic light (usually from a laser). A vibration must cause a change in the molecule's polarizability to be Raman-active.[6]

For a molecule with a center of symmetry, the rule of mutual exclusion often applies: vibrations that are IR-active are Raman-inactive, and vice versa. While the crystal structure of zinc diformate dihydrate is complex, analyzing both spectra provides a more complete picture of its vibrational modes.

Interpreting the Spectra: Key Vibrational Regions

The vibrational spectrum of Zn(HCOO)₂·2H₂O can be divided into several key regions, each providing specific structural information. The presence of two distinct formate and water environments in the unit cell can lead to the splitting of vibrational bands into two or more components.[7]

| Wavenumber Range (cm⁻¹) | Assignment | Technique | Comments |

| 3500 - 3000 | ν(OH) of H₂O | IR, Raman | Broad bands indicative of strong hydrogen bonding. The complexity arises from the different environments of the water molecules.[6][8] |

| 2950 - 2850 | ν(CH) of formate | IR, Raman | Typically sharp peaks. Fermi resonance interactions can sometimes complicate this region.[3][9] |

| ~1650 | δ(HOH) of H₂O | IR, Raman | The in-plane bending mode of the water molecule. Its position is sensitive to the strength of hydrogen bonding.[6] |

| 1620 - 1550 | ν_as(COO) of formate | IR | Strong absorption. Corresponds to the asymmetric C-O stretch. Its position is a key indicator of coordination.[4][10] |

| 1400 - 1350 | ν_s(COO) of formate | IR | Strong absorption. Corresponds to the symmetric C-O stretch. |

| ~780 | δ(OCO) of formate | IR, Raman | The in-plane bending (scissoring) mode of the carboxylate group.[7] |

| 900 - 500 | Librational modes of H₂O | IR, Raman | Rocking, wagging, and twisting motions of water molecules. These are often weak and broad, but highly sensitive to the local environment and hydrogen bonding network.[7][11] |

| < 450 | Zn-O stretching | Raman | Modes corresponding to the vibration of the zinc-oxygen coordination bonds.[12][13] |

The Critical Role of Water of Hydration

The two water molecules in the formula unit are not mere passengers in the crystal lattice; they are integral structural components that profoundly influence the vibrational spectrum.[11]

-

Direct Vibrational Contribution: Water molecules have their own characteristic vibrations (stretching and bending) which appear prominently in the spectra.

-

Hydrogen Bonding: The water molecules act as both donors and acceptors of hydrogen bonds, linking the formate ligands and creating a robust 3D network. This hydrogen bonding significantly perturbs the O-H stretching frequencies, causing them to broaden and shift to lower wavenumbers compared to free water.

-

Librational Modes: In the far-IR and low-frequency Raman regions, the restricted rotational motions (librations) of the water molecules give rise to specific bands. The identification of these modes, often aided by cooling the sample to reduce thermal broadening, provides deep insight into the local potential energy surface experienced by the water molecules.[7]

A powerful technique to confirm the assignment of water-related bands is deuteration . Replacing H₂O with D₂O will cause a significant red-shift in the frequencies of all modes involving hydrogen motion (stretches, bends, and librations) due to the increased mass of deuterium. For example, the O-H stretching region (~3400 cm⁻¹) will shift to the O-D stretching region (~2500 cm⁻¹).

Experimental Protocols: A Self-Validating Workflow

A rigorous experimental approach is essential for obtaining high-quality, interpretable data. The following workflow is designed to be self-validating, incorporating steps for verification and characterization.

Caption: A self-validating workflow for spectroscopic analysis.

Synthesis and Initial Characterization

-

Protocol: Zinc diformate dihydrate can be synthesized by reacting zinc carbonate or zinc oxide with formic acid in an aqueous solution, followed by recrystallization.[14]

-

Suspend zinc carbonate (ZnCO₃) in deionized water.

-

Slowly add a stoichiometric amount of formic acid (HCOOH) while stirring. Effervescence (CO₂) will be observed.

-

Continue stirring until the reaction ceases and a clear solution is obtained. Gentle heating can be applied to ensure complete reaction.

-

Filter the solution to remove any unreacted starting material.

-

Allow the solution to evaporate slowly at room temperature. Colorless crystals of Zn(HCOO)₂·2H₂O will form.

-

-

Validation: Before spectroscopic analysis, confirm the phase purity and hydration state of the synthesized material using Powder X-ray Diffraction (PXRD) and Thermogravimetric Analysis (TGA). TGA will show a distinct mass loss step corresponding to the two water molecules, which typically occurs above 100°C.[15][16]

Infrared Spectroscopy

-

Protocol (KBr Pellet Method):

-

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove adsorbed water.

-

Grind ~1-2 mg of the zinc diformate dihydrate sample with ~100-200 mg of the dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

-

-

Causality & Validation: The KBr matrix is used because it is transparent in the mid-IR region. The grinding process ensures the sample is dispersed, minimizing scattering effects. A good quality, transparent pellet is crucial for a flat baseline and high signal-to-noise ratio. The background scan corrects for atmospheric water and CO₂ absorptions.

Raman Spectroscopy

-

Protocol (Capillary Method):

-

Load a small amount of the crystalline sample into a glass capillary tube.

-

Mount the capillary tube in the sample holder of a Raman microscope.

-

Focus the laser onto the sample using the microscope objective. Start with low laser power to avoid sample degradation or thermal decomposition.[15]

-

Acquire the Raman spectrum. The acquisition time and number of accumulations will depend on the sample's scattering efficiency and the desired signal-to-noise ratio.

-

-

Causality & Validation: Raman spectroscopy requires minimal sample preparation. Using a microscope allows for analysis of single crystals or specific regions of a polycrystalline powder. The choice of laser wavelength (e.g., 532 nm, 785 nm) can be critical; a longer wavelength may be necessary if the sample exhibits fluorescence. The laser power must be carefully controlled, as focused laser energy can induce dehydration of the sample.

Conclusion: From Spectra to Insight

The vibrational spectra of zinc diformate dihydrate are a direct reflection of its intricate solid-state structure. The presence of two distinct zinc coordination environments gives rise to multiple spectral features for individual vibrational modes. The formate ion vibrations, particularly the separation between asymmetric and symmetric COO stretches, act as reliable reporters of the bridging coordination mode. Furthermore, the water molecules are not passive guests; their stretching, bending, and librational modes, heavily influenced by a network of hydrogen bonds, are dominant features in the spectra. By employing a complementary approach of IR and Raman spectroscopy, coupled with validation techniques like dehydration studies and deuteration, one can deconstruct this complex spectral puzzle. This detailed understanding allows researchers to use vibrational spectroscopy not just for identification, but as a sophisticated probe of metal-ligand interactions, hydration states, and the subtle yet powerful influence of hydrogen bonding in crystalline materials.

References

-

Harvey, K. B., Morrow, B. A., & Shurvell, H. F. (1963). THE INFRARED ABSORPTION OF SOME CRYSTALLINE INORGANIC FORMATES. Canadian Journal of Chemistry. [Link]

-

Tewari, G., Tayal, V., Khandelwal, D., & Bist, H. (n.d.). Librational Modes of Water in Zinc Formate Dihydrate. Applied Spectroscopy. [Link]

-

Korter, T. M., & Plusquellic, D. F. (2022). On the influence of water on THz vibrational spectral features of molecular crystals. The Journal of Chemical Physics. [Link]

-

Sun, Z., et al. (2012). Thermodynamic properties and thermal stability of the synthetic zinc formate dihydrate. ResearchGate. [Link]

-

Singh, R. K., & Sastry, G. N. (2022). Vibrational Raman Spectroscopy of the Hydration Shell of Ions. MDPI. [Link]

-

Londergan, C. H., et al. (2011). Vibrational spectroscopy of water in hydrated lipid multi-bilayers. I. Infrared spectra and ultrafast pump-probe observables. The Journal of Chemical Physics. [Link]

-

Sutton, P. L., & Hsieh, Y.-H. (2015). Modeling the antisymmetric and symmetric stretching vibrational modes of aqueous carboxylate anions. PubMed. [Link]

-

Asmis, K. R., et al. (2003). Spectral Signatures of Hydrated Proton Vibrations in Water Clusters. ProQuest. [Link]

-

Auer, B., et al. (2011). Vibrational spectroscopy of water in hydrated lipid multi-bilayers. I. Infrared spectra and ultrafast pump-probe observables. AIP Publishing. [Link]

-

Fischer, S., et al. (2020). Infrared multiple photon dissociation spectroscopy of anionic copper formate clusters. AIP Publishing. [Link]

-

Unknown. (n.d.). The determination of formate coordination structure. ResearchGate. [Link]

-

Unknown. (n.d.). Selected possible coordination modes of formate ions with metal centers. ResearchGate. [Link]

-

Sutton, P. L., & Hsieh, Y.-H. (2015). Modeling the antisymmetric and symmetric stretching vibrational modes of aqueous carboxylate anions. ResearchGate. [Link]

-

Lipton, A. S., Smith, M. D., Adams, R. D., & Ellis, P. D. (2002). 67Zn Solid-State and Single-Crystal NMR Spectroscopy and X-ray Crystal Structure of Zinc Formate Dihydrate. Pacific Northwest National Laboratory. [Link]

-

Unknown. (n.d.). Infrared spectroscopic study of mixed copper-cobalt and copper-nickel formate dihydrates (cation distribution in mixed crystals). ResearchGate. [Link]

-

Unknown. (n.d.). Raman spectrum of white corrosion products in Figure 6: Zinc A. ResearchGate. [Link]

-

Unknown. (n.d.). Formate-Based Magnetic Metal-Organic Frameworks Templated by Protonated Amines. ResearchGate. [Link]

-

Tetsassi Feugmo, C. G., et al. (2012). Towards modelling the vibrational signatures of functionalized surfaces: Carboxylic acids on H-Si(111) surfaces. ResearchGate. [Link]

-

Unknown. (2023). Enhanced Catalytic Performance on UiO-67(Zr) Prepared with the Aid of Vapor by Acid Treatment for Oxidative Desulfurization of Fuel Oil. MDPI. [Link]

-

LibreTexts. (2020). 8.1: Application of symmetry to carbonyl vibrational modes. Chemistry LibreTexts. [Link]

-

Unknown. (n.d.). SYNTHESIS AND CRYSTAL STRUCTURE OF A MIXED-LIGAND ZINC(II) COMPLEX DERIVED FROM ETHYL (2,6-DIMETHYLPHENYLCARBAMOYL) FORMATE AND 1,10-PHENANTHROLINE. The Distant Reader. [Link]

-

Akbulut, H. (2016). Raman Studies of ZnO Products Synthesized by Solution Based Methods. Acta Physica Polonica A. [Link]

-

Nakamoto, K., Morimoto, Y., & Martell, A. E. (1962). INFRARED SPECTRA OF METAL CHELATE COMPOUNDS. V. EFFECT OF SUBSTITUENTS ON THE INFRARED SPECTRA OF METAL ACETYLACETONATES. ACS Publications. [Link]

-

Harvey, K. B. (1958). THE VIBRATIONAL SPECTRA OF THE FORMATE, ACETATE, AND OXALATE IONS. The Journal of Chemical Physics. [Link]

-

Mączka, M., et al. (2019). Environment-Controlled Postsynthetic Modifications of Iron Formate Frameworks. ACS Publications. [Link]

-

American Elements. (n.d.). Zinc Formate Dihydrate. American Elements. [Link]

-

LibreTexts. (2020). 7.2: Identifying all IR- and Raman-active vibrational modes in a molecule. Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). Zinc formate. National Institutes of Health. [Link]

-

Lipton, A. S., et al. (2002). 67Zn Solid-State and Single-Crystal NMR Spectroscopy and X-ray Crystal Structure of Zinc Formate Dihydrate. ACS Publications. [Link]

-

E FORU Materials Inc. (n.d.). Zinc Formate Dihydrate CAS #: 5970-62-7. E FORU Materials Inc.[Link]

-

Wang, F., et al. (2020). Macroscopic Dehydration Control of ZnSO4·7H2O: Infrared and Raman Spectra of ZnSO4 Hydrates. MDPI. [Link]

-

Bouzidi, C., et al. (2015). Vibrational, Electronic and Structural Study of Sprayed ZnO Thin Film Based on the IR-Raman Spectra and DFT Calculations. Scirp.org. [Link]

-

Sabira, K., & Muraleedharan, K. (2020). The study of thermal decomposition kinetics of zinc oxide formation from zinc oxalate dihydrate. ResearchGate. [Link]

-

Hu, C., Mi, J., & Ju, S. (2014). The study of thermal decomposition kinetics of zinc oxide formation from zinc oxalate dihydrate. Semantic Scholar. [Link]

-

Cunningham, J., et al. (1976). E.s.r. investigation of the thermal decomposition of zinc nitrate hexahydrate. Royal Society of Chemistry. [Link]

-

Ivanova, R., & Dyulgerov, A. (2009). Thermal decomposition of zinc hydroxy-sulfate-hydrate minerals. ResearchGate. [Link]

-

Coates, R. A., et al. (2022). Asymmetric Solvation of the Zinc Dimer Cation Revealed by Infrared Multiple Photon Dissociation Spectroscopy of Zn2+(H2O)n (n = 1–20). MDPI. [Link]

-

Lee, J., et al. (2022). ZIF-8 Vibrational Spectra: Peak Assignments and Defect Signals. PubMed. [Link]

Sources

- 1. Zn-67 Solid-State and Single-Crystal NMR Spectroscopy and X-ray Crystal Structure of Zinc Formate Dihydrate | Journal Article | PNNL [pnnl.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Librational Modes of Water in Zinc Formate Dihydrate [opg.optica.org]

- 8. Vibrational spectroscopy of water in hydrated lipid multi-bilayers. I. Infrared spectra and ultrafast pump-probe observables - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Modeling the antisymmetric and symmetric stretching vibrational modes of aqueous carboxylate anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. On the influence of water on THz vibrational spectral features of molecular crystals - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03261E [pubs.rsc.org]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. Vibrational, Electronic and Structural Study of Sprayed ZnO Thin Film Based on the IR-Raman Spectra and DFT Calculations [scirp.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. Zinc formate | C2H2ZnO4 | CID 11195 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Zinc Diformate Dihydrate as a Precursor for Metal-Organic Frameworks

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of zinc diformate dihydrate, Zn(HCOO)₂·2H₂O, a versatile and advantageous precursor for the synthesis of metal-organic frameworks (MOFs). We will delve into the synthesis of this precursor, its critical physicochemical properties, and its application in the formation of prominent MOFs, offering field-proven insights and detailed experimental protocols.

Introduction: The Strategic Advantage of Zinc Diformate Dihydrate in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Their exceptionally high surface areas, tunable pore sizes, and chemical functionalities make them prime candidates for applications in gas storage and separation, catalysis, and drug delivery. Zinc-based MOFs, in particular, are widely explored due to the low toxicity and versatile coordination chemistry of zinc.

While various zinc salts, such as zinc nitrate and zinc acetate, are commonly employed in MOF synthesis, zinc diformate dihydrate offers distinct advantages. The formate anion can act as a modulator in the reaction, influencing the nucleation and growth of MOF crystals, which can be beneficial for controlling crystal size and morphology. Furthermore, the two coordinated water molecules in the dihydrate structure can play a crucial role in the formation of specific MOF topologies, particularly those requiring a source of hydroxide or oxide ions for the metal clusters. This can simplify the synthetic procedure by eliminating the need for additional bases or water in certain cases.

This guide will provide a detailed exploration of zinc diformate dihydrate as a strategic choice for a MOF precursor, with a focus on both the fundamental understanding and practical application.

Synthesis and Characterization of Zinc Diformate Dihydrate

A reliable and well-characterized precursor is the foundation of reproducible MOF synthesis. Here, we provide a standard laboratory protocol for the synthesis of zinc diformate dihydrate and outline its key characterization parameters.

Experimental Protocol: Synthesis of Zinc Diformate Dihydrate

This protocol describes the synthesis of zinc diformate dihydrate from the reaction of zinc carbonate with formic acid.[1]

Materials:

-

Zinc carbonate (ZnCO₃)

-

Formic acid (HCOOH, ~88-90%)

-

Deionized water

-

Ethanol

Procedure:

-

In a fume hood, slowly add a stoichiometric excess of zinc carbonate to a solution of formic acid in deionized water with constant stirring. The addition should be done portion-wise to control the effervescence (CO₂ evolution).

-

Continue stirring the mixture at room temperature for 2-3 hours after the addition of zinc carbonate is complete to ensure the reaction goes to completion.

-

Filter the resulting solution to remove any unreacted zinc carbonate.

-

Slowly evaporate the filtrate at a controlled temperature (around 40-50 °C) in a crystallizing dish. White crystals of zinc diformate dihydrate will precipitate.

-

Collect the crystals by filtration and wash them with a small amount of cold deionized water, followed by a wash with ethanol to facilitate drying.

-

Dry the crystals in a desiccator over a suitable drying agent at room temperature.

Physicochemical Properties and Characterization

The successful synthesis of zinc diformate dihydrate should be confirmed through various characterization techniques. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂H₆O₆Zn | [2] |

| Molecular Weight | 191.45 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Density | 2.207 g/cm³ at 20 °C | [3][4] |

| Solubility in Water | Soluble | [4] |

| Decomposition | Loses 2 H₂O at 140 °C | [3][4] |

Characterization Techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of formate and water functional groups.

-

Powder X-ray Diffraction (PXRD): To verify the crystalline structure and phase purity.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and the dehydration temperature.[5]

The thermal decomposition of zinc diformate dihydrate typically occurs in two main stages: the initial loss of the two water molecules, followed by the decomposition of the anhydrous zinc formate to zinc oxide at higher temperatures.[5]

Application of Zinc Diformate Dihydrate in MOF Synthesis

The unique properties of zinc diformate dihydrate make it an excellent precursor for a variety of MOFs. The formate anion can influence the kinetics of MOF formation, and the coordinated water can participate in the reaction, particularly in the formation of the Zn₄O secondary building units (SBUs) found in many iconic MOFs.[6][7]

Synthesis of Zeolitic Imidazolate Framework-8 (ZIF-8)

ZIF-8 is a widely studied MOF with a sodalite topology, known for its chemical and thermal stability. While often synthesized from zinc nitrate or acetate, zinc diformate dihydrate can also be effectively used.

Experimental Protocol: Synthesis of ZIF-8

Materials:

-

Zinc diformate dihydrate (Zn(HCOO)₂·2H₂O)

-

2-Methylimidazole (Hmim)

-

Methanol or N,N-Dimethylformamide (DMF)

Procedure:

-

Prepare two separate solutions:

-

Solution A: Dissolve zinc diformate dihydrate in methanol.

-

Solution B: Dissolve 2-methylimidazole in methanol. The molar ratio of Hmim to zinc is a critical parameter and can be varied to control crystal size. A common starting point is a 4:1 molar ratio of Hmim to Zn.[8]

-

-

Rapidly pour Solution A into Solution B under vigorous stirring at room temperature.

-

A white precipitate of ZIF-8 will form almost instantaneously. Continue stirring for 1-2 hours to ensure complete reaction.

-

Collect the product by centrifugation or filtration.

-

Wash the product several times with fresh methanol to remove any unreacted precursors.

-

Dry the purified ZIF-8 product in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Causality Behind Experimental Choices: The use of zinc diformate dihydrate can lead to a more controlled nucleation and growth of ZIF-8 crystals due to the modulating effect of the formate anion. The choice of solvent (methanol or DMF) can also influence the crystal size and morphology.

Synthesis of MOF-5

MOF-5, with its iconic cubic structure and high porosity, is a benchmark material in MOF chemistry. Its synthesis typically requires a source of oxide for the Zn₄O clusters. The coordinated water in zinc diformate dihydrate can potentially serve this role.

Experimental Protocol: Synthesis of MOF-5

Materials:

-

Zinc diformate dihydrate (Zn(HCOO)₂·2H₂O)

-

Terephthalic acid (H₂BDC)

-

N,N-Dimethylformamide (DMF)

-

Chloroform

Procedure:

-

Dissolve terephthalic acid in DMF in a suitable reaction vessel.

-

In a separate container, dissolve zinc diformate dihydrate in DMF. A typical molar ratio of Zn to H₂BDC is 3:1.

-

Slowly add the zinc diformate dihydrate solution to the terephthalic acid solution with continuous stirring at room temperature.

-

A white precipitate of MOF-5 should form. Allow the reaction to proceed for several hours to a day. For higher crystallinity, a solvothermal approach can be employed by heating the reaction mixture in a sealed vessel at a temperature between 80-120 °C for 12-24 hours.[9]

-

Collect the crystalline product by filtration.

-

Wash the product with fresh DMF to remove unreacted starting materials.

-

To activate the MOF and remove the solvent molecules from the pores, immerse the product in a volatile solvent like chloroform for several days, periodically replacing the chloroform.

-

Finally, dry the activated MOF-5 under vacuum.

The Role of Coordinated Water: The two water molecules in the precursor can participate in the formation of the tetranuclear zinc-oxo cluster [Zn₄O]⁶⁺, a key structural component of MOF-5. This can be particularly advantageous in syntheses where precise control of water content is crucial for phase purity.[6][7]

Visualizing the Synthesis Workflow

To better illustrate the experimental processes, the following diagrams outline the synthesis of zinc diformate dihydrate and its subsequent use in the preparation of ZIF-8.

Caption: Workflow for the synthesis of the zinc diformate dihydrate precursor.

Caption: Experimental workflow for the synthesis of ZIF-8 using the precursor.

Conclusion and Future Outlook

Zinc diformate dihydrate stands out as a highly effective and strategic precursor for the synthesis of metal-organic frameworks. Its ability to act as both a zinc source and a modulating agent, coupled with the reactive potential of its coordinated water molecules, offers a nuanced level of control over MOF formation. This guide has provided a foundational understanding and practical protocols for utilizing this precursor to synthesize well-known MOFs like ZIF-8 and MOF-5.

As the field of MOFs continues to expand, a deeper understanding of precursor chemistry will be paramount in designing novel frameworks with tailored properties for advanced applications. Further research into the precise mechanistic role of the formate anion and the coordinated water in a wider range of MOF syntheses will undoubtedly unlock new avenues for the rational design and large-scale production of these remarkable materials.

References

-

Tranchemontagne, D. J., Hunt, J. R., & Yaghi, O. M. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8553–8557. [Link]

-

(2025). Thermodynamic properties and thermal stability of the synthetic zinc formate dihydrate. ResearchGate. [Link]

-

Synthesis and Formation Mechanism of Textured MOF-5. CORE. [Link]

-

Phase Formation of Zinc Metal–Organic Frameworks under Low Water Concentrations. Wiley Online Library. [Link]

-

Formation mechanism of MOF-2 and MOF-5 crystals from Zn²⁺ and BDC. ResearchGate. [Link]

-

(2025). Synthesis, characterization and comparative study of copper and zinc metal organic frameworks. ResearchGate. [Link]

- CN104148019A - Preparation method for MOF-5 metal-organic frameworks.

-

Microstructural study of the formation mechanism of metal–organic framework MOF-5. CrystEngComm. [Link]

-

Synthesis, Characterization and Comparative Study of Copper and Zinc Metal Organic Frameworks. Semantic Scholar. [Link]

-

Comparative analysis of zinc precursors in the hydrothermal synthesis of zinc oxide hollow spheres. EnPress Journals. [Link]

-

Structural, Thermal and Spectroscopic Studies on Zinc Doped Strontium Formate Dihydrate Crystals. IOSR Journal. [Link]

-

Thermodynamic properties and thermal stability of the synthetic zinc formate dihydrate. SpringerLink. [Link]

-

Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing. PMC. [Link]

-

(2025). Zinc-Formate Metal–Organic Frameworks: Watch Out for Reactive Solvents. ResearchGate. [Link]

-

Some aspects of MOF-74 (Zn2DOBDC) metal–organic framework formation using THF as the solvent. CrystEngComm. [Link]

-

Synthesis of Metal-Organic Frameworks Zinc (II) with Optimum Slow Pyrolysis Process for Conductivity Performance. E3S Web of Conferences. [Link]

-

Synthesis of Zeolitic Imidazolate Framework-8 Using Glycerol Carbonate. PMC. [Link]

-

Insights into the Mechanochemical Synthesis of MOF-74. PMC. [Link]

-

Early-Stage Formation of the SIFSIX-3-Zn Metal-Organic Framework: An Automated Computational Study. PubMed. [Link]

-

(2025). Influence of Water on Zinc Metal–Organic Framework Formation Kinetics. ResearchGate. [Link]

-

(2025). Synthesis of Zn-MOF using direct precipitation method. ResearchGate. [Link]

-

Proton and water activity-controlled structure formation in zinc carboxylate-based metal organic frameworks. PubMed. [Link]

- CN103333182A - Method for preparing MOF-5.

-

Rapid synthesis of zeolitic imidazolate framework-8 (ZIF-8) nanocrystals in an aqueous system. Chemical Communications. [Link]

-

Zinc-Based Metal-Organic Frameworks. Encyclopedia.pub. [Link]

-

a) Calculated charge on the ZnII‐coordinated water molecule in hydrated... ResearchGate. [Link]

-

Sustainable Synthesis of Zeolitic Imidazolate Frameworks at Room Temperature in Water with Exact Zn/Linker Stoichiometry. MDPI. [Link]

-

Synthesis of Zeolitic Imidazolate Framework-8 Using Glycerol Carbonate. ACS Publications. [Link]

-

Preparation of ZIF-8 particles via solvent thermal synthesis and investigation of their photocatalytic hydrogen generation performance. Extrica. [Link]

-

Defects Formation and Amorphization of Zn-MOF-74 Crystals by Post-Synthetic Interactions with Bidentate Adsorbates. PMC. [Link]

-

Zinc Formate Dihydrate. Cymer Chemicals. [Link]

-

A Zn based metal organic framework nanocomposite: synthesis, characterization and application for preconcentration of cadmium prior to its determination by FAAS. RSC Publishing. [Link]

-

(2025). Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system. ResearchGate. [Link]

-

Zinc formate. PubChem. [Link]

-

(2022). Zinc-based metal-organic frameworks: synthesis and recent progress in biomedical application. ResearchGate. [Link]

-

(2025). Proton and Water Activity-Controlled Structure Formation in Zinc Carboxylate-Based Metal Organic Frameworks. ResearchGate. [Link]

-

ZINC FORMATE, dihydrate. Gelest, Inc.. [Link]

-

(2025). Effects of washing and drying on crystal structure and pore size distribution (PSD) of Zn4O13C24H12 framework (IRMOF-1). ResearchGate. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. cymerchemicals.com [cymerchemicals.com]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. Zinc formate | C2H2ZnO4 | CID 11195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Proton and water activity-controlled structure formation in zinc carboxylate-based metal organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. extrica.com [extrica.com]

- 9. CN104148019A - Preparation method for MOF-5 metal-organic frameworks - Google Patents [patents.google.com]

An In-depth Technical Guide to the Magnetic Properties of Zinc Diformate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the magnetic properties of zinc diformate dihydrate, Zn(HCOO)₂·2H₂O. We will delve into the fundamental principles governing its magnetic behavior, rooted in its electronic and crystal structure. This document is designed to offer field-proven insights and a self-validating framework for understanding and characterizing this compound.

Executive Summary: The Diamagnetic Nature of Zinc Diformate Dihydrate

At its core, the magnetic story of zinc diformate dihydrate is one of diamagnetism. The zinc(II) ion possesses a fully-filled d¹⁰ electronic configuration, leaving no unpaired electrons to generate a paramagnetic response. Consequently, the material exhibits a weak repulsion to an external magnetic field. This intrinsic diamagnetism is a crucial baseline for researchers, particularly in drug development where understanding the magnetic properties of excipients or metal-organic frameworks is vital to prevent interference with magnetic resonance imaging (MRI) or other magnetically sensitive applications. This guide will explore the structural underpinnings of this behavior and the experimental methodologies to confirm it.

The Structural Foundation of Magnetic Properties

The magnetic characteristics of a material are intrinsically linked to its crystal structure. In zinc diformate dihydrate, the arrangement of atoms dictates the local environment of the zinc ions and influences the overall magnetic response.

Crystal Structure Analysis

X-ray diffraction studies have revealed that zinc diformate dihydrate crystallizes in a system with two distinct zinc sites within the asymmetric unit.[1][2][3] These sites are differentiated by their coordination environment:

-

Hydrated Zinc Site: One zinc ion is coordinated to four in-plane water molecules and two bridging formate ligands.[1][2][3]

-

Anhydrous Zinc Site: The other zinc ion is coordinated to six bridging formate ligands.[1][2][3]

This structural arrangement is critical because it confirms that the zinc ions are in an octahedral-like coordination, which does not alter their fundamental d¹⁰ electronic state. The absence of any direct zinc-zinc bonding of a nature that could induce magnetic ordering further supports the expected diamagnetism.

The logical relationship between the electronic structure, crystal structure, and resulting magnetic property can be visualized as follows:

Caption: Logical flow from electronic and crystal structure to the diamagnetic nature of zinc diformate dihydrate.

Experimental Characterization of Magnetic Properties

To experimentally verify the diamagnetic nature of zinc diformate dihydrate, magnetic susceptibility measurements are the primary technique. While Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying materials with unpaired electrons, it is not the principal method for a d¹⁰ system like this, unless one is investigating paramagnetic impurities.

Magnetic Susceptibility Measurement Protocol

The most common and sensitive method for this measurement is using a Superconducting Quantum Interference Device (SQUID) magnetometer.

Objective: To measure the magnetic moment of a zinc diformate dihydrate sample as a function of an applied magnetic field and temperature to determine its magnetic susceptibility.

Methodology:

-

Sample Preparation:

-

A precisely weighed sample of powdered zinc diformate dihydrate (typically 5-20 mg) is placed in a gelatin capsule or other suitable sample holder with a known, minimal magnetic background.

-

The sample is centered within the SQUID's detection coils to ensure accurate measurement.

-

-

M vs. H Isotherm Measurement:

-

The temperature is set and stabilized (e.g., 300 K).

-

The magnetic field is swept from a positive value (e.g., +10,000 Oe) to a negative value (e.g., -10,000 Oe) and back, while the magnetic moment (M) is recorded at each field step (H).

-

Rationale: For a diamagnetic material, this plot will be a straight line with a negative slope, indicating a magnetic moment that opposes the applied field.

-

-

χ vs. T Measurement:

-

A constant magnetic field is applied (e.g., 1000 Oe).

-

The magnetic moment is measured as the temperature is varied over a wide range (e.g., 2 K to 300 K).

-

The molar magnetic susceptibility (χ) is calculated using the formula: χ = (M * MW) / (H * m), where MW is the molecular weight and m is the mass of the sample.

-

Rationale: For a purely diamagnetic substance, the magnetic susceptibility should be temperature-independent and negative.

-

Caption: Experimental workflow for SQUID magnetometry of zinc diformate dihydrate.

Expected Results and Data Interpretation

The expected outcome of these measurements for zinc diformate dihydrate is a small, negative magnetic susceptibility.

| Parameter | Expected Value | Significance |

| Magnetic Susceptibility (χ) at 300 K | Negative (typically ~ -1 x 10⁻⁴ emu/mol·Oe) | Confirms diamagnetism. |

| Temperature Dependence of χ | Independent of temperature | Characteristic of diamagnetism. A slight temperature dependence at very low temperatures could indicate the presence of trace paramagnetic impurities. |

| M vs. H Curve | Linear with a negative slope | Shows a magnetization that opposes the applied field, the hallmark of a diamagnetic material. |

Note: The exact value of the magnetic susceptibility is a summation of the diamagnetic contributions of all atoms and bonds in the molecule, which can be estimated using Pascal's constants.

Role of Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that detects transitions of unpaired electrons in a magnetic field.[4][5] For zinc diformate dihydrate, where the Zn(II) ion has no unpaired electrons, an EPR signal is not expected from the bulk, pure material.

However, EPR can be a powerful tool for:

-

Detecting Paramagnetic Impurities: If the sample contains trace amounts of transition metal ions with unpaired electrons (e.g., Mn²⁺, Cu²⁺), EPR can detect and help identify them.

-

Studying Radiation-Induced Defects: Irradiation can sometimes create paramagnetic centers (radicals) in a crystal lattice, which can be studied by EPR.

Therefore, while not a primary technique for characterizing the intrinsic magnetic properties of zinc diformate dihydrate, EPR serves as an excellent method for assessing its purity with respect to paramagnetic species.

Conclusion and Future Perspectives

For researchers in materials science and drug development, this foundational understanding is crucial. The predictable and magnetically inert nature of zinc diformate dihydrate makes it a suitable component in formulations where magnetic interference must be avoided. Future research could focus on intentionally doping the zinc formate lattice with paramagnetic metal ions to introduce and tune magnetic properties for specific applications, such as contrast agents or catalysts. The pure, diamagnetic framework of zinc diformate dihydrate provides an ideal and well-characterized starting point for such endeavors.

References

-

Lipton, A.S., Smith, M.D., Adams, R.D., & Ellis, P.D. (2002). 67Zn solid-state and single-crystal NMR spectroscopy and X-ray crystal structure of zinc formate dihydrate. Journal of the American Chemical Society, 124(3), 410-4. [Link]

-

Lipton, A.S., Smith, M.D., Adams, R.D., & Ellis, P.D. (2002). Zn-67 Solid-State and Single-Crystal NMR Spectroscopy and X-ray Crystal Structure of Zinc Formate Dihydrate. OSTI.GOV. [Link]

-

Lipton, A.S., Smith, M.D., Adams, R.D., & Ellis, P.D. (2002). Zn-67 Solid-State and Single-Crystal NMR Spectroscopy and X-ray Crystal Structure of Zinc Formate Dihydrate. Pacific Northwest National Laboratory. [Link]

-

Mäurer, D., Henn, K., & Steinhauser, O. (2010). Application of electron paramagnetic resonance (EPR) spectroscopy and imaging in drug delivery research - chances and challenges. European Journal of Pharmaceutics and Biopharmaceutics, 74(1), 55-66. [Link]

-

Eaton, S.S., & Eaton, G.R. (2011). Electron paramagnetic resonance spectroscopy. Methods in Molecular Biology, 766, 191-205. [Link]

Sources

- 1. 67Zn solid-state and single-crystal NMR spectroscopy and X-ray crystal structure of zinc formate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zn-67 Solid-State and Single-Crystal NMR Spectroscopy and X-ray Crystal Structure of Zinc Formate Dihydrate (Journal Article) | OSTI.GOV [osti.gov]

- 3. Zn-67 Solid-State and Single-Crystal NMR Spectroscopy and X-ray Crystal Structure of Zinc Formate Dihydrate | Journal Article | PNNL [pnnl.gov]

- 4. Application of electron paramagnetic resonance (EPR) spectroscopy and imaging in drug delivery research - chances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

optical properties of zinc diformate dihydrate crystals

An In-Depth Technical Guide to the Optical Properties of Zinc Diformate Dihydrate Crystals

Introduction

Zinc diformate dihydrate (Zn(HCOO)₂·2H₂O), hereafter referred to as ZFDD, is a metal-organic crystalline compound that has garnered interest for its potential applications in various fields, including as a precursor for zinc oxide nanoparticles and in the development of nonlinear optical (NLO) materials.[1][2] Its structure consists of zinc ions coordinated with formate ligands and water molecules, forming a well-defined crystalline lattice.[3][4] Understanding the optical properties of ZFDD is crucial for harnessing its potential in optical devices, drug delivery systems where optical tracking may be relevant, and other advanced material science applications.

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the key optical characteristics of ZFDD single crystals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, grounding the discussion in authoritative references and field-proven methodologies. We will explore the foundational crystal growth and structure, delve into the linear optical properties such as transparency and band gap, and culminate with an analysis of its significant third-order nonlinear optical behavior.

Part 1: Foundational Properties: Crystal Growth and Structure

The optical properties of a crystal are intrinsically linked to its internal structure and the quality of its lattice. Therefore, a discussion of its optical characteristics must begin with an understanding of how high-quality single crystals are grown and the nature of their crystallographic arrangement.

Crystal Growth by Slow Evaporation

Optically clear and high-quality single crystals of ZFDD are most commonly grown using the slow evaporation solution technique.[5][6] This method is favored for its simplicity and its ability to yield large, defect-free crystals necessary for precise optical measurements.

Rationale: The slow and controlled removal of the solvent allows molecules to arrange themselves into the most energetically favorable lattice structure, minimizing inclusions and dislocations that can cause light scattering and absorption, thereby degrading optical quality.

-

Solution Preparation: Prepare a saturated aqueous solution of zinc diformate dihydrate at a constant temperature. The starting material can be synthesized or procured commercially.[7]

-

Filtration: Filter the saturated solution using a high-quality filter paper (e.g., Whatman) to remove any suspended impurities or particulate matter.

-

Crystallization: Transfer the filtered solution to a clean beaker, cover it with a perforated lid (e.g., paraffin film with small holes), and place it in a vibration-free environment with controlled temperature and humidity.

-

Growth Period: Allow the solvent to evaporate slowly over several days to weeks. Seed crystals will spontaneously form and grow. For larger crystals, a carefully selected seed crystal can be suspended in the solution.

-

Harvesting: Once the crystals have reached the desired size, carefully harvest them from the solution, dry them with filter paper, and store them in a desiccator.

Crystallographic Structure

ZFDD crystallizes in the monoclinic system.[3][6] This lack of high-level symmetry is a critical determinant of its optical properties. X-ray diffraction (XRD) studies have confirmed its structure and identified the presence of two distinct coordination environments for the zinc atoms within the asymmetric unit.[3][4] One site is hydrated, containing four in-plane water molecules and two bridging formate groups, while the other is anhydrous, containing six bridging formate groups.[3][4]

Causality: This structural anisotropy means that the interaction of light with the crystal's electron cloud depends on the direction of the light's propagation and polarization. This directly leads to anisotropic optical properties such as birefringence, where the refractive index varies with direction.

Part 2: Linear Optical Properties

Linear optical properties describe how a material responds to light at low intensities, where the response is directly proportional to the intensity of the light field. These are the most fundamental optical characteristics of any material.

Optical Transmittance and UV Cut-off Wavelength

A key requirement for any optical material is high transparency within the desired operational wavelength range. This is typically characterized by measuring the optical transmittance spectrum using a UV-Vis-NIR spectrophotometer.

Studies show that ZFDD single crystals exhibit good optical transparency in the visible and near-infrared regions.[6] The lower cut-off wavelength, which marks the onset of strong electronic absorption, is a critical parameter. Below this wavelength, the material is opaque.

-

Sample Preparation: A grown ZFDD crystal is selected and polished to have two parallel, flat faces. The thickness of the crystal is measured precisely.

-

Spectrometer Setup: A dual-beam UV-Vis-NIR spectrophotometer is used. One beam path is left empty as a reference (for air), and the prepared crystal is placed in the sample beam path, perpendicular to the beam.

-

Data Acquisition: The transmittance spectrum is recorded over a wide wavelength range, typically from the ultraviolet (e.g., 200 nm) to the near-infrared (e.g., 1200 nm or higher).[8]

-

Analysis: The resulting spectrum plots percentage transmittance versus wavelength. The UV cut-off wavelength is identified as the point where the transmittance drops sharply.

Caption: Workflow for UV-Vis-NIR transmittance analysis.

Optical Band Gap

The optical band gap (Eg) is the minimum energy required to excite an electron from the valence band to the conduction band. It is directly related to the UV cut-off wavelength and determines the material's electrical and optical properties. The band gap can be estimated from the absorption spectrum using a Tauc plot.

-

Calculate Absorption Coefficient (α): Using the data from the UV-Vis-NIR experiment, calculate the absorption coefficient from the transmittance (T) and reflectance (R) data using the formula: α = (1/d) * ln[(1-R)² / T], where 'd' is the sample thickness. For a first approximation, if reflectance is low, this can be simplified using the Beer-Lambert law: α ≈ (1/d) * ln(1/T).

-

Calculate Photon Energy (hν): Convert the wavelength (λ) data to photon energy (hν) using the relation hν (eV) = 1240 / λ (nm).

-

Construct Tauc Plot: Plot (αhν)^(1/n) versus hν. The value of 'n' depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions, n = 2 for indirect allowed transitions).

-

Extrapolate to Find Eg: Extrapolate the linear portion of the plot to the energy axis (where (αhν)^(1/n) = 0). The intercept on the energy axis gives the value of the optical band gap, Eg.[8]

Refractive Index and Birefringence

As a monoclinic crystal, ZFDD is optically anisotropic and biaxial, meaning it has three distinct principal refractive indices. The difference between the maximum and minimum refractive indices is known as birefringence (Δn).

-

Crystal Mounting: A small, oriented crystal fragment is mounted on a spindle stage, which allows for precise rotation.

-

Immersion: The mounted crystal is immersed in a calibrated refractive index liquid on a microscope slide.

-

Wavelength & Temperature Control: The setup is placed on a hot stage microscope equipped with a monochromator to control both the temperature of the liquid and the wavelength of the incident light.

-

Becke Line Method: The Becke line method is used to compare the refractive index of the crystal (n_crystal) to that of the liquid (n_liquid). A bright line (the Becke line) moves into the medium of higher refractive index as the microscope's focus is raised.

-

Finding a Match: The temperature and wavelength are adjusted until the Becke line disappears, indicating a match (n_crystal = n_liquid). The refractive index of the liquid (and thus the crystal) at that specific orientation, wavelength, and temperature is then known.[10]

-

Orientation and Measurement: By systematically rotating the crystal, all principal refractive indices (nα, nβ, nγ) can be measured.

Caption: Birefringence in an anisotropic crystal.

Part 3: Nonlinear Optical (NLO) Properties

Perhaps the most significant reported optical characteristic of ZFDD is its third-order nonlinear optical behavior.[5][6] Unlike linear optics, NLO effects are observed at high light intensities (e.g., from a laser) and describe responses that are not linearly proportional to the light's electric field.

Third-Order NLO Behavior of ZFDD

ZFDD has been identified as a promising third-order NLO material.[5][6] This is characterized by two key parameters:

-

Nonlinear Refractive Index (n₂): The refractive index of the material changes with the intensity of the incident light (n = n₀ + n₂I, where n₀ is the linear refractive index and I is the intensity).

-

Nonlinear Absorption Coefficient (β): The absorption of the material changes with the intensity of the incident light (α = α₀ + βI, where α₀ is the linear absorption coefficient).

These properties are crucial for applications in optical switching, optical limiting, and other all-optical signal processing technologies.

| Property | Symbol | Reported Value | Source |

| Nonlinear Refractive Index | n₂ | Value not explicitly stated in abstract | [5][6] |

| Nonlinear Absorption Coeff. | β | Value not explicitly stated in abstract | [5][6] |

| (Note: While the studies confirm the measurement of these properties, the specific numerical values require accessing the full text of the cited research.)[5][6] |

Experimental Characterization: The Z-Scan Technique

The Z-scan technique is a simple yet powerful experimental method used to measure both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).

Principle: A single, high-intensity Gaussian laser beam is focused through the sample. The sample is then moved (scanned) along the beam's axis (the Z-axis) through the focal point.

-

Closed-Aperture Z-scan: An aperture is placed before the detector. Changes in the beam's divergence due to self-focusing (n₂ > 0) or self-defocusing (n₂ < 0) as the sample moves through the focus cause a change in the light transmitted through the aperture. This yields a characteristic peak-valley or valley-peak transmittance curve, from which n₂ can be calculated.

-

Open-Aperture Z-scan: The aperture is removed, and the entire beam is collected by the detector. Any change in transmittance is due to nonlinear absorption (e.g., two-photon absorption). This allows for the calculation of β.

-

Setup: A laser beam (e.g., He-Ne or another high-stability laser) is passed through a spatial filter to ensure a pure Gaussian (TEM₀₀) mode. The beam is then focused by a lens.

-

Sample Mounting: The ZFDD crystal, dissolved in a suitable solvent or as a thin polished crystal, is mounted on a motorized translation stage that can move it precisely along the Z-axis.

-

Detection: A photodetector is placed in the far field to measure the transmitted power. For a closed-aperture scan, an aperture is placed before the detector.

-